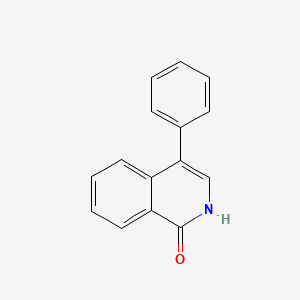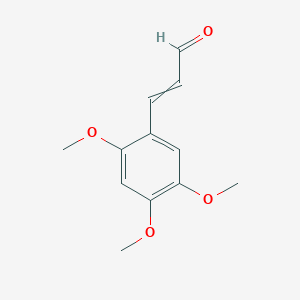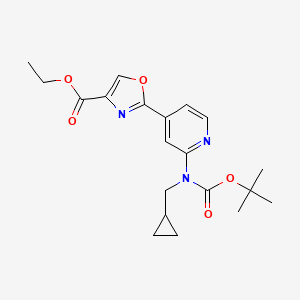
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of an indane core with a hydroxyl group at the 5-position and a carboxylate ester group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available indane or its derivatives.
Hydroxylation: The indane core is hydroxylated at the 5-position using reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) in the presence of a suitable catalyst.
Carboxylation: The hydroxylated indane is then subjected to carboxylation at the 2-position using carbon dioxide (CO₂) under high pressure and temperature conditions.
Esterification: The carboxylic acid group is esterified using methanol (CH₃OH) and a strong acid catalyst such as sulfuric acid (H₂SO₄) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: SOCl₂ in pyridine, PBr₃ in tetrahydrofuran (THF).
Major Products:
Oxidation: 5-Oxoindane-2-carboxylate.
Reduction: 5-Hydroxyindane-2-methanol.
Substitution: 5-Chloroindane-2-carboxylate, 5-Bromoindane-2-carboxylate.
科学的研究の応用
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized indane derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling pathways.
類似化合物との比較
Methyl 5-Hydroxyindole-2-carboxylate: Similar structure but with an indole core instead of indane.
Ethyl 5-Hydroxyindane-2-carboxylate: Similar structure but with an ethyl ester group instead of methyl.
5-Hydroxyindane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of ester.
Uniqueness: methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9,12H,4-5H2,1H3 |
InChIキー |
YIHFTASGYLUZRL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC2=C(C1)C=C(C=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Bromo[3-(ethyloxy)-3-oxopropyl]ZINC](/img/structure/B8644040.png)

![2-[(4-Nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B8644060.png)




